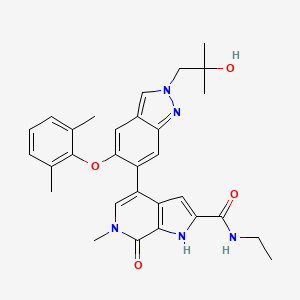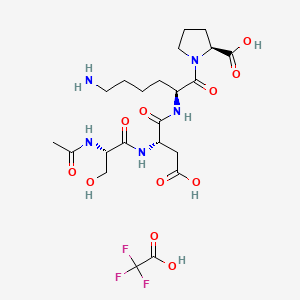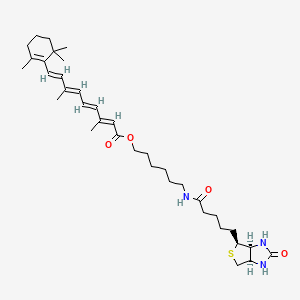
ATRA-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATRA-biotin is a biotin-conjugated form of all-trans retinoic acid. All-trans retinoic acid is the most relevant and functionally active metabolite of Vitamin-A. This compound is utilized for tracking all-trans retinoic acid within cells or specific tissues . This compound combines the biological activity of all-trans retinoic acid with the biotin’s ability to bind to avidin or streptavidin, facilitating its detection and purification in various biological assays.
Métodos De Preparación
The synthesis of ATRA-biotin involves the conjugation of all-trans retinoic acid with biotin. The process typically includes the activation of the carboxyl group of all-trans retinoic acid, followed by its reaction with a biotin derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between all-trans retinoic acid and biotin
Análisis De Reacciones Químicas
ATRA-biotin undergoes various chemical reactions, primarily driven by the functional groups present in all-trans retinoic acid and biotin. Some common reactions include:
Oxidation: All-trans retinoic acid can undergo oxidation to form retinoic acid derivatives.
Reduction: Reduction reactions can convert all-trans retinoic acid to its corresponding alcohol.
Substitution: The carboxyl group of all-trans retinoic acid can participate in substitution reactions to form esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like DCC and NHS. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ATRA-biotin has a wide range of scientific research applications, including:
Chemistry: Used in the study of retinoic acid derivatives and their chemical properties.
Biology: Employed in cell biology to track the distribution and localization of all-trans retinoic acid within cells and tissues.
Medicine: Utilized in research on the therapeutic effects of all-trans retinoic acid, particularly in cancer treatment and differentiation therapy.
Industry: Applied in the development of diagnostic assays and purification techniques involving biotin-avidin interactions
Mecanismo De Acción
The mechanism of action of ATRA-biotin is primarily attributed to the biological activity of all-trans retinoic acid. All-trans retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the activation of retinoic acid response elements (RAREs) in the promoter regions of target genes, resulting in the regulation of gene expression . The biotin moiety in this compound facilitates its detection and purification by binding to avidin or streptavidin, which are commonly used in various biochemical assays .
Comparación Con Compuestos Similares
ATRA-biotin is unique due to its combination of all-trans retinoic acid and biotin, which allows for both biological activity and ease of detection. Similar compounds include:
All-trans retinoic acid: The parent compound of this compound, used in various therapeutic and research applications.
Biotinylated compounds: Other compounds conjugated with biotin for detection and purification purposes.
Retinoic acid derivatives: Various derivatives of retinoic acid with different biological activities and applications
This compound stands out due to its dual functionality, making it a valuable tool in both biological research and therapeutic studies.
Propiedades
Fórmula molecular |
C36H55N3O4S |
|---|---|
Peso molecular |
625.9 g/mol |
Nombre IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C36H55N3O4S/c1-26(19-20-29-28(3)16-13-21-36(29,4)5)14-12-15-27(2)24-33(41)43-23-11-7-6-10-22-37-32(40)18-9-8-17-31-34-30(25-44-31)38-35(42)39-34/h12,14-15,19-20,24,30-31,34H,6-11,13,16-18,21-23,25H2,1-5H3,(H,37,40)(H2,38,39,42)/b15-12+,20-19+,26-14+,27-24+/t30-,31-,34-/m0/s1 |
Clave InChI |
KZTFBAYGLRMTER-WMZLAOOBSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


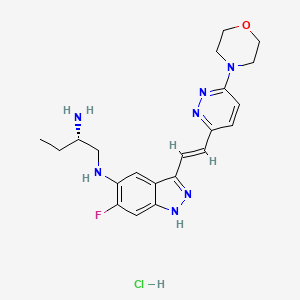
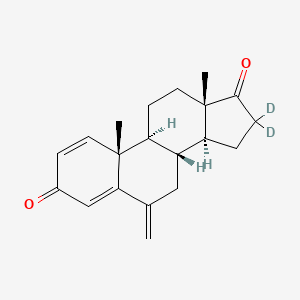
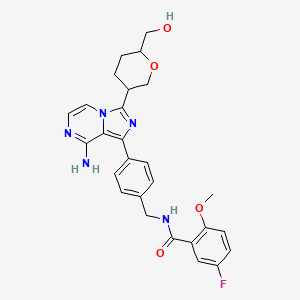
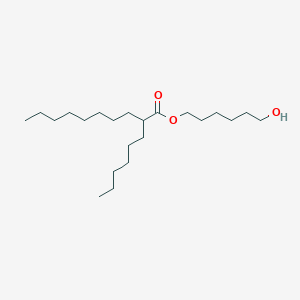
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)

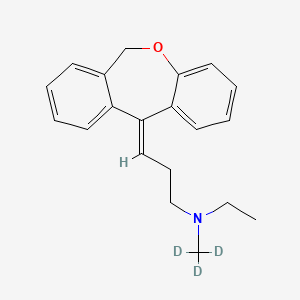


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)

